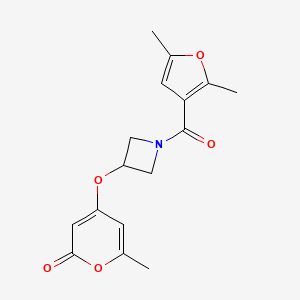![molecular formula C12H12N2O2 B2990413 1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole CAS No. 2411195-32-7](/img/structure/B2990413.png)
1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole is a chemical compound characterized by its unique structure, which includes an oxirane (epoxide) ring and a pyrazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with phenol derivatives and epoxide-containing compounds.
Reaction Conditions: The reaction involves the formation of an oxirane ring followed by the introduction of the pyrazole ring. This process often requires the use of strong bases or acids, and the reaction conditions need to be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The oxirane ring in the compound can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction reactions can be used to convert the oxirane ring into a more saturated structure.
Substitution: The pyrazole ring can participate in substitution reactions, where various functional groups can be introduced.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Diols, aldehydes, and ketones can be formed from the oxidation of the oxirane ring.
Reduction Products: Alcohols and other reduced forms of the oxirane ring can be produced.
Substitution Products: A wide range of substituted pyrazoles can be synthesized depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism by which 1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The oxirane ring can react with biological molecules, leading to the formation of covalent bonds and subsequent biological activity. The pyrazole ring is known to interact with various enzymes and receptors, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other compounds with similar structures include 1,2-bis(oxiran-2-ylmethoxy)ethane and 1,2-bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane.
Uniqueness: 1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole is unique due to its combination of the oxirane and pyrazole rings, which provides distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
1-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-5-12(16-9-10-8-15-10)11(4-1)14-7-3-6-13-14/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTABWCABPSARRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2990332.png)


![2,3-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2990336.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine](/img/structure/B2990337.png)

![2-[(3-Chloropropyl)sulfanyl]acetonitrile](/img/structure/B2990341.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2990343.png)
![8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2990347.png)



